delta3-Tetrahydrocannabinol, (S)-
Overview
Description
Delta3-Tetrahydrocannabinol, (S)-: is a synthetic isomer of tetrahydrocannabinol, developed during the original research in the 1940s to create synthetic routes to the natural products delta8-Tetrahydrocannabinol and delta9-Tetrahydrocannabinol found in the cannabis plant . This compound is known for its psychoactive properties and has been the subject of extensive research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of delta3-Tetrahydrocannabinol, (S)- involves several steps, including the alkylation of monoacetate using reagents such as isopropenylmagnesium bromide, zinc chloride, TMEDA, and NiCl2(tpp)2, which result in high yields with minimal regioisomeric side products . Another approach involves the Diels-Alder reaction of vinylchromenes with electron-poor dienophiles, which serves as a synthetic hub for further functionalization .
Industrial Production Methods: Industrial production methods for delta3-Tetrahydrocannabinol, (S)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: Delta3-Tetrahydrocannabinol, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of delta3-Tetrahydrocannabinol, (S)-. These derivatives are valuable for further research and potential therapeutic applications.
Scientific Research Applications
Delta3-Tetrahydrocannabinol, (S)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of cannabinoids and developing new synthetic routes.
Biology: Investigated for its effects on cellular processes and interactions with biological targets.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Delta3-Tetrahydrocannabinol, (S)- exerts its effects primarily through its interaction with cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. Delta3-Tetrahydrocannabinol, (S)- acts as a partial agonist at these receptors, modulating neurotransmitter release and influencing pain perception, mood, and appetite .
Comparison with Similar Compounds
- Delta8-Tetrahydrocannabinol
- Delta9-Tetrahydrocannabinol
- Cannabidiol
Comparison: Delta3-Tetrahydrocannabinol, (S)- is unique due to its specific synthetic origin and distinct chemical structure. While delta8-Tetrahydrocannabinol and delta9-Tetrahydrocannabinol are naturally occurring cannabinoids with well-documented psychoactive effects, delta3-Tetrahydrocannabinol, (S)- is a synthetic isomer with potentially different pharmacological properties . Cannabidiol, on the other hand, is non-psychoactive and primarily known for its anti-inflammatory and anxiolytic effects .
Properties
IUPAC Name |
(9S)-6,6,9-trimethyl-3-pentyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,22H,5-11H2,1-4H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBZNJDFIPBXCS-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2C3=C(CC[C@@H](C3)C)C(OC2=C1)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241935 | |
Record name | (9S)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95720-02-8 | |
Record name | delta3-Tetrahydrocannabinol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095720028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9S)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.3-TETRAHYDROCANNABINOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYI73UAY3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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